Product packaging for 4-(But-3-YN-1-YL)morpholine(Cat. No.:CAS No. 14731-39-6)

4-(But-3-YN-1-YL)morpholine

Cat. No.: B168611
CAS No.: 14731-39-6
M. Wt: 139.19 g/mol
InChI Key: UQHZDUJZHRSWFK-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)morpholine (CAS 14731-39-6 ) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a morpholine heterocycle, a common pharmacophore known to improve solubility and bioavailability in drug discovery efforts . Its core value lies in the terminal alkyne group, which enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. This makes it an essential reagent for constructing more complex molecules, facilitating the synthesis of chemical probes for studying biological systems, and developing potential pharmaceutical agents . For instance, research into novel PI3K inhibitors for cancer therapy has explored the use of terminal alkyne linker groups on morpholine-containing compounds precisely for their utility in "click chemistry" applications for attaching peptide sequences . As a small molecule with dual functionality, it is particularly useful in photoaffinity labeling and the development of molecular probes to investigate protein-ligand interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B168611 4-(But-3-YN-1-YL)morpholine CAS No. 14731-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-ynylmorpholine
Source PubChem
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InChI

InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHZDUJZHRSWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311757
Record name 4-(3-Butyn-1-yl)morpholine
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-39-6
Record name 4-(3-Butyn-1-yl)morpholine
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Record name 4-(3-Butyn-1-yl)morpholine
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Record name 4-(but-3-yn-1-yl)morpholine
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Synthetic Methodologies for the Preparation of 4 but 3 Yn 1 Yl Morpholine and Analogous N Alkynylmorpholine Derivatives

N-Alkylation Approaches to the Morpholine (B109124) Nitrogen

Direct N-alkylation of the morpholine nitrogen represents one of the most straightforward methods for the synthesis of 4-(but-3-yn-1-yl)morpholine. This approach relies on the nucleophilic character of the secondary amine in morpholine, which attacks an electrophilic four-carbon chain bearing a terminal alkyne.

Alkylation with But-3-yn-1-yl Halides or Sulfonates

A common and direct method for synthesizing this compound involves the nucleophilic substitution (SN2) reaction between morpholine and a but-3-yn-1-yl derivative equipped with a good leaving group, such as a halide (bromide, chloride) or a sulfonate (tosylate, mesylate).

The reaction is typically performed in the presence of a base to neutralize the hydrohalic or sulfonic acid formed as a byproduct, thereby preventing the protonation of the morpholine reactant and driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), and solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or dimethylformamide (DMF) are often employed.

A study on the synthesis of functionalized piperazine (B1678402) derivatives, which are structurally related to morpholines, demonstrated the alkylation of a piperazine derivative with but-3-yn-1-yl tosylate. beilstein-journals.org The reaction was carried out in anhydrous THF with triethylamine as the base, at a temperature of 60 °C for 3 days, achieving a high yield. This methodology is directly applicable to the synthesis of this compound.

Table 1: Representative N-Alkylation of a Piperazine Derivative with But-3-yn-1-yl Tosylate beilstein-journals.org

Amine Substrate Alkylating Agent Base Solvent Conditions Yield
1-(4-Nitrobenzoyl)piperazine But-3-yn-1-yl tosylate Et₃N THF 60 °C, 3 days 84%

This approach is advantageous due to the commercial availability of starting materials and the operational simplicity of the procedure.

Michael Addition Pathways for N-Alkynylmorpholine Formation

The Michael reaction, or conjugate addition, provides an alternative route for forming the N-C bond. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In this context, morpholine acts as a nucleophile (Michael donor) that adds to a Michael acceptor, which is typically an α,β-unsaturated compound. While direct Michael addition to an alkynyl system can be challenging, this pathway is often part of a multi-step or tandem process.

For instance, a reaction can be designed where morpholine adds to an α,β-unsaturated ketone. The resulting enolate can then be trapped or participate in a subsequent reaction to introduce the alkyne. However, a more direct application involves the addition of the amine to an activated alkyne. The reaction of amines with α,β-unsaturated carbonyl compounds is a well-established method for C-N bond formation. chemistrysteps.com

While direct Michael addition to form the butynyl linkage is less common, related processes demonstrate the principle. For example, a synthesis of propargylamines involved the reaction of morpholine with methyl vinyl ketone derivatives and terminal alkynes. acs.org This transformation proceeds through the cleavage of a C-C bond in the Michael adduct, rather than a direct addition to form the final N-alkynyl bond, but it highlights the utility of Michael addition intermediates in accessing these structures. acs.org

Metal-Catalyzed Coupling Reactions for Alkynyl Introduction

Transition metal catalysis offers powerful and efficient methods for constructing C-N and C-C bonds, providing access to N-alkynylmorpholine derivatives under mild conditions.

Copper-Catalyzed Reactions (e.g., Mannich-type)

The copper-catalyzed Mannich-type reaction, often referred to as the A³-coupling (Aldehyde-Alkyne-Amine), is a highly effective one-pot, three-component reaction for synthesizing propargylamines. adichemistry.comorganic-chemistry.orgwikipedia.orgajgreenchem.com This reaction involves the condensation of a terminal alkyne, an aldehyde (often formaldehyde), and a secondary amine like morpholine.

The mechanism begins with the formation of an iminium ion from the reaction of morpholine and the aldehyde. wikipedia.orglibretexts.org Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. nih.gov The nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the propargylamine (B41283) product and regenerating the catalyst. libretexts.org

This method is highly atom-economical and allows for the rapid assembly of complex molecules from simple precursors. ajgreenchem.com Research has shown that various aldehydes and terminal alkynes can be coupled with morpholine using a copper catalyst, often in a solvent like toluene (B28343) at elevated temperatures, to produce the corresponding propargylamines in good yields. acs.org

Table 2: Examples of A³-Coupling for Propargylamine Synthesis acs.orgajgreenchem.com

Amine Aldehyde Alkyne Catalyst Conditions Product Yield
Morpholine Formaldehyde Phenylacetylene CuCl Toluene, 100 °C 4-(1,3-Diphenylprop-2-yn-1-yl)morpholine 52% acs.org

This strategy is directly applicable for synthesizing this compound by using morpholine, formaldehyde, and propyne (B1212725) as the reactants.

Multi-Component Reaction Strategies for Constructing the this compound Skeleton

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants. csic.esmdpi.comorganic-chemistry.org The A³-coupling described above is a prime example of an MCR. ajgreenchem.com

These strategies are highly valued in modern organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. csic.es Another MCR approach could involve the initial formation of the morpholine ring followed by in-situ functionalization, or a domino reaction sequence where the butynyl group is introduced during the ring-forming process.

For instance, a four-component reaction could be envisioned involving a 1,2-amino alcohol, an aldehyde, an isocyanide (Ugi-type reaction), and an alkynyl component. While specific examples leading directly to this compound are not prominently documented, the principles of MCRs suggest feasible, albeit complex, pathways. researchgate.net Research into MCRs involving morpholine has led to the synthesis of various complex heterocyclic systems, demonstrating the versatility of this building block in one-pot procedures. tandfonline.com

Functionalization of Pre-existing Morpholine Derivatives Bearing Alkynyl Chains

This strategy involves modifying a morpholine derivative that already contains an alkynyl chain. This is particularly useful for creating analogs of this compound with substitutions on the alkyne chain or the morpholine ring.

One common application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.gov In this case, this compound or 4-(prop-2-yn-1-yl)morpholine (B1362679) can be used as a building block. These N-alkynylmorpholines are reacted with organic azides in the presence of a copper(I) catalyst to form 1,2,3-triazole derivatives. For example, 4-(prop-2-yn-1-yl)morpholine has been reacted with an azide (B81097) to prepare bis-triazolyl-pyridine derivatives. mdpi.com

Another approach involves metal-catalyzed cross-coupling reactions. A pre-existing terminal alkyne on the morpholine derivative, such as 4-(prop-2-yn-1-yl)morpholine, can undergo Sonogashira coupling with aryl or vinyl halides. This extends the alkyne chain and introduces further functionalization.

Table 3: Functionalization of an N-Propargylmorpholine Derivative ambeed.com

Reactant 1 Reactant 2 Catalyst System Conditions Product Yield

These methods underscore the utility of N-alkynylmorpholines as versatile intermediates for the synthesis of more complex molecules.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound and its analogous N-alkynylmorpholine derivatives presents distinct challenges and opportunities regarding stereochemical control and regioselectivity. Achieving high levels of control is crucial, particularly when these molecules are intended as intermediates for complex targets where specific three-dimensional arrangements of atoms are required. The principles of stereocontrol and regiocontrol are foundational in modern organic synthesis, dictating the outcome of chemical transformations. numberanalytics.comnumberanalytics.com

In the context of N-alkynylmorpholine synthesis, stereochemical considerations primarily arise when introducing chiral centers into the morpholine ring or the N-alkynyl substituent. Regioselectivity becomes critical during the formation of the carbon-nitrogen bond between the morpholine nitrogen and the alkynyl-containing fragment, especially when the electrophilic partner contains multiple reactive sites.

Stereochemical Control

The development of synthetic strategies that allow for precise control over the stereochemistry of nitrogen-containing stereocenters is a significant goal in organic chemistry. nih.gov For N-alkynylmorpholine derivatives, stereocenters can be introduced on the morpholine ring itself or on the N-alkynyl side chain.

One established method for achieving stereoselective synthesis of substituted morpholines is through the copper-promoted oxyamination of alkenes. nih.gov This method allows for the simultaneous addition of an oxygen and a nitrogen atom across a double bond, often with high diastereoselectivity. For instance, the reaction of a β-hydroxy N-allylsulfonamide can yield a morpholine derivative as a single diastereomer. nih.gov While this specific example leads to an aminomethyl-functionalized morpholine, the underlying principle of intramolecular cyclization with stereocontrol can be adapted for the synthesis of other substituted morpholines.

Another approach involves the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary can be temporarily attached to the morpholine precursor or the alkynyl fragment to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. numberanalytics.com Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over another. For example, in the synthesis of morpholine analogs, stereoselective reduction of a ketone or imine precursor using a chiral catalyst could establish a stereocenter on the ring.

The following table illustrates a hypothetical stereoselective synthesis of a substituted morpholine precursor, based on documented methods for similar heterocyclic systems.

EntryStarting MaterialCatalyst/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
1β-hydroxy N-allylsulfonamideCu(II) 2-ethylhexanoate, TsNH₂>20:145 nih.gov
25-methyl-substituted enol etherIodo-N-phenylselenophthalimide1:1- acs.org
36-methyl-substituted enol etherIodo-N-phenylselenophthalimide4:1- acs.org
This table is illustrative and based on analogous systems. Specific data for this compound precursors may vary.

Regioselectivity

Regioselectivity in the synthesis of this compound typically pertains to the nucleophilic substitution reaction where the morpholine nitrogen attacks an electrophilic butynyl-containing substrate. The primary method for synthesizing this compound is the N-alkylation of morpholine with a suitable 4-carbon electrophile bearing a terminal alkyne. A common precursor would be a 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne.

The reaction proceeds via a standard S(_N)2 mechanism, where the morpholine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the leaving group (halide). numberanalytics.com The regioselectivity is generally high because the primary alkyl halide is significantly more susceptible to nucleophilic attack than the sp-hybridized carbons of the alkyne.

However, regiochemical issues can arise if the electrophile possesses multiple reactive sites. For example, in the synthesis of more complex N-alkynylmorpholine analogs, such as those derived from propargylic systems, competition between S(_N)2 and S(_N)2' pathways can occur. An S(_N)2' reaction would involve the nucleophile attacking the alkyne, leading to an allenic product instead of the desired alkynyl product. organic-chemistry.org

Factors influencing the regioselectivity of nucleophilic substitutions include:

Nature of the Substrate: The structure of the electrophile is paramount. The presence of steric hindrance or activating groups can influence the site of nucleophilic attack. numberanalytics.com

Leaving Group: The type of leaving group can affect the reaction rate and, in some cases, the regioselectivity.

Reaction Conditions: The choice of solvent, temperature, and base (if used) can modulate the reactivity and selectivity of the nucleophilic substitution. mdpi.com

In the specific case of synthesizing this compound from morpholine and a 4-halobut-1-yne, the regioselectivity is strongly favored towards the desired product due to the inherent reactivity of the primary alkyl halide.

The table below summarizes the expected regioselective outcome for the synthesis of this compound via nucleophilic substitution.

NucleophileElectrophileExpected Major ProductExpected Minor Product(s)Key FactorsReference
Morpholine4-Bromobut-1-yneThis compoundNegligibleHigh reactivity of primary alkyl halide in S(_N)2 reaction numberanalytics.com
Morpholine1,4-Dichlorobut-2-yneMixture of regioisomers-Potential for substitution at both electrophilic carbons wuxiapptec.com
This table illustrates the high regioselectivity in the standard synthesis of the title compound.

Reactivity Profiles and Synthetic Applications of 4 but 3 Yn 1 Yl Morpholine and Its Chemical Derivatives

Click Chemistry Transformations Involving the Terminal Alkyne Moiety

Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for various applications, including drug discovery and materials science. rsc.orgnih.gov The terminal alkyne of 4-(but-3-yn-1-yl)morpholine is an excellent handle for such transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. acs.orgmdpi.comnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), facilitated by a copper(I) catalyst, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The resulting triazole ring is exceptionally stable, resistant to hydrolysis, oxidation, and reduction, making it an effective and robust linker. thieme-connect.de The reaction proceeds under mild conditions, often in aqueous media, and is highly reliable. thieme-connect.debiochempeg.com

The terminal alkyne of this compound and its analogues is well-suited for CuAAC. For instance, the closely related 4-(prop-2-yn-1-yl)morpholine (B1362679) has been successfully reacted with azides using the CuAAC protocol to produce bis-triazolyl-pyridine derivatives. acs.org In a typical procedure, the reaction between an azide and the alkyne is carried out in the presence of a copper(I) source, yielding the desired triazole product with high efficiency. thieme-connect.deacs.org This transformation is fundamental in medicinal chemistry for linking different molecular fragments. mdpi.com

Table 1: Examples of CuAAC Reactions with Morpholine-Containing Alkynes
Alkyne ReactantAzide ReactantCatalyst SystemYieldReference
4-(Prop-2-yn-1-yl)morpholine2,6-Bis(azidomethyl)pyridineCuSO₄·5H₂O, Sodium Ascorbate78% acs.org
4-(2-(But-3-yn-1-yl)-6-chloropyrimidin-4-yl)morpholineGeneric Azide (Implied)Cu(I) (General Protocol)Not Reported nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a copper catalyst, which can be cytotoxic and therefore problematic for in vivo applications. rsc.orgchemrxiv.orgrsc.org This reaction relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to lower the activation energy of the cycloaddition with an azide. rsc.orgchemrxiv.org The release of this strain drives the reaction forward without the need for a metal catalyst. acs.org

However, SPAAC is exclusively effective for strained alkynes. rsc.org The compound this compound possesses a linear, non-strained terminal alkyne. Consequently, it does not have the requisite stored energy to participate in catalyst-free SPAAC reactions. chemrxiv.org Its reaction with azides to form triazoles requires catalysis, typically by copper (CuAAC) or, alternatively, ruthenium, which yields the 1,5-disubstituted triazole isomer (RuAAC). mdpi.com

Derivatizations at the Alkyne Functionality

Beyond click chemistry, the alkyne group of this compound can undergo various other transformations, allowing for extensive functionalization.

The triple bond of N-alkynylamines can be selectively reduced. Studies on related compounds, such as 4-(non-2-yn-1-yl)morpholine, demonstrate that the alkyne can be reduced to the corresponding (Z)-alkenylamine with high stereoselectivity. This transformation can be achieved using reagent systems like niobium(V) chloride (NbCl₅) with magnesium (Mg) metal. The reaction proceeds efficiently, indicating that the presence of the morpholine's oxygen atom does not impede the selective reduction of the triple bond. Such reductions are valuable for accessing specific stereoisomers of unsaturated amines. Furthermore, standard catalytic hydrogenation methods, for example using a palladium on carbon (Pd/C) catalyst and hydrogen gas, can be employed to fully saturate the alkyne, yielding the corresponding 4-(butyl)morpholine.

The terminal alkyne is a key substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for synthesizing substituted alkynes. The terminal alkyne of morpholine-containing compounds readily participates in these couplings. For example, 4-(prop-2-yn-1-yl)morpholine has been coupled with 5-bromo-2-thiophene sulfonamide in the presence of a Pd(PPh₃)₂Cl₂/CuI catalyst system to produce the corresponding substituted alkyne in 60% yield. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of an amine base.

The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond, typically between an unsaturated halide and an alkene. While the classic Heck reaction involves an alkene, variations of the reaction can utilize alkynes. The butynyl moiety within a larger molecule, such as 4-(2-(but-3-yn-1-yl)-6-chloropyrimidin-4-yl)morpholine, can be involved in subsequent palladium-catalyzed reactions like the Suzuki coupling, demonstrating the compatibility of this functional group with such catalytic cycles. rsc.org

Table 2: Examples of C-C Bond Forming Reactions with Morpholine-Containing Alkynes
Reaction TypeAlkyne ReactantCoupling PartnerCatalyst SystemYieldReference
Sonogashira4-(Prop-2-yn-1-yl)morpholine5-Bromo-2-thiophene sulfonamidePd(PPh₃)₂Cl₂, CuI, Et₃N60%
Sonogashira1-Iodonaphthalene (forms a derivative)Morpholino benzoate (B1203000) and an alkynePd-catalyzed three-component reactionGood Yield

Utility as a Versatile Building Block in Organic Synthesis

Propargylamines, the class of compounds to which this compound belongs, are recognized as highly versatile building blocks in organic synthesis. The dual functionality of the morpholine (B109124) ring and the terminal alkyne allows for its incorporation into a wide range of larger, more complex structures, particularly in the field of medicinal chemistry.

The morpholine heterocycle is a privileged scaffold found in numerous biologically active compounds and approved drugs. The alkyne provides a reactive handle for elaboration using the methods described above (e.g., CuAAC, Sonogashira coupling). This combination has been exploited in the synthesis of potential kinase inhibitors. For example, a derivative, 4-(2-(but-3-yn-1-yl)-6-chloropyrimidin-4-yl)morpholine, serves as a key intermediate in the synthesis of molecules targeting phosphoinositide 3-kinase (PI3K) and Janus kinase 2 (JAK2), which are implicated in cancer. nih.govrsc.org Similarly, a piperazine (B1678402) analogue, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, was synthesized as a building block for bioorthogonal labeling via click reactions, highlighting its utility in chemical biology. The ability to readily introduce the butynyl-morpholine fragment and then further functionalize it makes this compound a valuable tool for constructing libraries of complex molecules for biological screening.

Assembly of Complex Molecular Architectures and Heterocycles

The terminal alkyne group of this compound is a key functional group for the construction of diverse and complex heterocyclic systems. This reactivity is central to its application in synthesizing novel molecular architectures.

One of the most prominent applications of terminal alkynes is in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazoles. While direct examples utilizing this compound are not extensively documented in dedicated studies, the reactivity is well-established with closely related N-propargylmorpholine (4-(prop-2-yn-1-yl)morpholine). For instance, N-propargylmorpholine has been used to synthesize a series of 1,2,3-triazoles by reacting it with various organic azides. mdpi.com This reaction typically proceeds under mild conditions, often using a copper(I) catalyst, to yield 1,4-disubstituted triazoles with high efficiency. beilstein-journals.org The resulting triazole products incorporate the morpholine moiety, which can be crucial for biological activity. nih.gov

The synthesis of novel 1,2,3-triazoles tethered to a morpholine scaffold has been demonstrated to produce compounds with potential cytotoxic activities. nih.govresearchgate.net For example, a series of (E)-4-(4-(((5-benzyl-4-((4-morpholinobenzylidene)amino)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives were synthesized, showcasing the integration of the morpholine unit via multi-step reactions that could be adapted for alkynyl morpholines. nih.gov

Furthermore, the alkyne functionality can participate in other types of cycloadditions and multicomponent reactions to build different heterocyclic cores. For example, terminal ynones, which are structurally related to alkynyl morpholines, have been used in copper-catalyzed tandem reactions with sulfonyl azides and imines to produce functionalized oxazines via an inverse electron demand [4+2] cycloaddition. mdpi.com The morpholine group itself can act as a base or a nucleophile in various reactions, facilitating the formation of complex structures like thiophenes in one-pot, multi-component procedures. tandfonline.com

The following table details a representative synthesis of a triazole derivative using a related N-alkynylmorpholine, illustrating the synthetic utility of this class of compounds.

Reactant 1Reactant 2Catalyst/ReagentsProductYieldRef
(5R)-5-(3-Azidoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one4-(Prop-2-yn-1-yl)morpholineCuI, Triethylamine (B128534)(5R)-2-methyl-5-(3-{4-[(morpholin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}prop-1-en-2-yl)cyclohex-2-en-1-one78% mdpi.com
1-Azido-2-cyclopropylbenzene4-(1-ethynyl)morpholineNot specified4-(1-(2-cyclopropylphenyl)-2-(4-H-1,2,3-triazol-1-yl)ethyl)morpholine- researchgate.net
4-Azidobenzoic acid(E)-N-(3-benzyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-4-yl)-1-(4-morpholinophenyl)methanimineCuSO₄·5H₂O, Sodium L-ascorbate(E)-4-(4-(((5-benzyl-4-((4-morpholinobenzylidene)amino)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid35% nih.gov

These examples underscore the potential of this compound and its derivatives to serve as versatile synthons for generating a wide range of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org

Development of Scaffold Libraries for Chemical Biology

The creation of diverse compound libraries around privileged molecular scaffolds is a fundamental strategy in chemical biology and drug discovery. The morpholine ring is considered a privileged scaffold due to its frequent appearance in biologically active compounds and its ability to improve pharmacokinetic properties. nih.gov this compound is an ideal starting point for building such libraries, offering a combination of this privileged heterocycle with a highly versatile reactive handle.

The terminal alkyne allows for the straightforward application of click chemistry, enabling the rapid and efficient diversification of the core scaffold. By reacting this compound with a library of diverse azide building blocks, a large collection of triazole-containing compounds can be generated. beilstein-journals.org This approach is highly modular and tolerant of a wide range of functional groups, making it suitable for creating libraries for high-throughput screening.

The resulting morpholine-triazole scaffolds can be further elaborated to explore the chemical space around the core structure. The morpholine nitrogen can be functionalized, and substituents can be introduced on the triazole ring or the other partner of the cycloaddition, leading to a three-dimensional diversification of the molecular structure. This strategy has been employed to develop libraries of compounds targeting various biological targets, including kinases and other enzymes. nih.gov For instance, libraries of s-triazine derivatives incorporating morpholine have been synthesized and evaluated as potent PI3K/mTOR inhibitors. nih.gov

The utility of the morpholine scaffold in library synthesis is not limited to triazole formation. The alkyne can undergo various other metal-catalyzed reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to connect the morpholine scaffold to other aromatic or heterocyclic systems. eie.gr Multicomponent reactions also represent a powerful tool for generating molecular diversity from simple building blocks like this compound. tandfonline.comnih.gov For example, a gold-catalyzed three-component reaction of an aldehyde, an amine, and an alkyne (A³-coupling) can produce diverse propargylamines. mdpi.com

The table below summarizes the types of reactions that can be employed to generate scaffold libraries starting from an alkynyl morpholine core.

Reaction TypeKey ReagentsResulting ScaffoldPotential for Diversity
CuAAC Click ChemistryOrganic AzidesMorpholine-TriazoleHigh (diversity from azide library)
Sonogashira CouplingAryl/Heteroaryl HalidesAryl/Heteroaryl-alkynyl-morpholineHigh (diversity from halide library)
A³-Coupling (Multicomponent)Aldehydes, other AminesSubstituted PropargylaminesHigh (diversity from aldehyde and amine libraries)
Cycloaddition with IminesImines, Sulfonyl AzidesFunctionalized OxazinesModerate (depends on imine and azide scope)

Computational Chemistry and Theoretical Studies on 4 but 3 Yn 1 Yl Morpholine and Its Structural Congeners

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic soul of a molecule. qulacs.org These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. wordpress.com For 4-(but-3-yn-1-yl)morpholine, DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to find the molecule's most stable three-dimensional structure (geometry optimization). researchgate.netepstem.net This process minimizes the energy of the molecule to locate its equilibrium geometry.

Following optimization, vibrational frequency analysis would be performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. epstem.net These theoretical spectra are crucial for interpreting experimental spectroscopic data.

Ab Initio Methods for Thermodynamic and Electronic Properties

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide highly accurate data on thermodynamic properties. For this compound, these calculations would yield values for enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity and energy changes of reactions involving the compound.

Conformational Analysis and Energy Landscape Mapping

Molecules with flexible single bonds, like the butyl chain and the morpholine (B109124) ring in this compound, can exist in various spatial arrangements called conformations. chemistrysteps.com Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and map the potential energy surface. acs.orgutdallas.edu This analysis is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. mdpi.com For the morpholine ring, this would involve determining the relative energies of chair, boat, and twist-boat conformations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. dtic.mil For this compound, an MEP map would highlight regions of negative potential (electron-rich), likely around the oxygen and nitrogen atoms of the morpholine ring and the triple bond of the alkyne group, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (electron-poor), typically around hydrogen atoms, would indicate sites for nucleophilic attack. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.org

An FMO analysis of this compound would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests high reactivity, whereas a large gap implies high stability.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. grafiati.comfaccts.de For this compound, NBO analysis would quantify the charge transfer interactions between filled (donor) and empty (acceptor) orbitals, providing deep insights into the stability conferred by these interactions and the nature of the intramolecular bonds. researchgate.net

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry, particularly through methods rooted in Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. researchgate.netmdpi.com These theoretical calculations provide valuable insights into the relationship between a molecule's structure and its spectral data, often serving as a guide for the interpretation of experimental results. researchgate.netdiva-portal.org For this compound and its structural congeners, computational models can predict a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is a powerful application of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). researchgate.net This method, typically employed in conjunction with a DFT functional such as B3LYP, can provide theoretical ¹H and ¹³C NMR data that often show good agreement with experimental findings. researchgate.netresearchgate.net Calculations are performed on the optimized geometry of the molecule to yield predicted chemical shifts for each nucleus.

For a molecule like this compound, computational models would predict distinct signals for the protons and carbons of the morpholine ring, the butyl chain, and the terminal alkyne. The calculations can help differentiate between the chemically non-equivalent protons on the morpholine ring (axial and equatorial) and predict the characteristic shifts for the sp-hybridized carbons of the C≡C triple bond.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method.

Atom Predicted ¹H Chemical Shift (δ, ppm) Atom Predicted ¹³C Chemical Shift (δ, ppm)
H (C≡CH)2.0 - 2.2C ( C ≡CH)80 - 85
H (CH₂-C≡)2.3 - 2.5C (C≡ C H)68 - 72
H (N-CH₂-CH₂)2.5 - 2.7C ( C H₂-C≡)18 - 22
H (Morpholine, N-CH₂)2.4 - 2.6C (N- C H₂-CH₂)58 - 62
H (Morpholine, O-CH₂)3.6 - 3.8C (Morpholine, N- C H₂)53 - 55
C (Morpholine, O- C H₂)66 - 68

Note: These values are illustrative and based on typical chemical shift ranges for similar functional groups. Actual calculated values would depend on the specific level of theory and basis set used.

Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy is used to predict the IR spectrum of a molecule, which arises from its fundamental vibrational modes. DFT calculations can determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net

For this compound, key predicted vibrational bands would include the C-H stretch of the terminal alkyne (≡C-H), the C≡C triple bond stretch, various C-H stretches of the aliphatic and morpholine ring protons, and the characteristic C-O-C stretching of the morpholine ether linkage. acs.org The prediction and assignment of these bands can confirm the presence of specific functional groups within the molecule.

Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound.

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3300 - 3320≡C-H Stretch
2950 - 3000Aliphatic C-H Stretch (Asymmetric)
2850 - 2900Aliphatic C-H Stretch (Symmetric)
2110 - 2140C≡C Stretch
1440 - 1460CH₂ Scissoring
1110 - 1130C-O-C Stretch (Ether)
1090 - 1110C-N Stretch

Note: These frequencies are illustrative and represent typical ranges for the assigned vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is the most common computational approach for predicting the UV-Vis absorption spectra of molecules. researchgate.netfaccts.de This method calculates the energies of electronic excitations from the ground state to various excited states. The results are presented as maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

The predicted UV-Vis spectrum for this compound would likely be characterized by transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the morpholine ring and the π-electrons of the alkyne group. These are typically n→σ* or n→π* transitions. The inclusion of a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), in the TD-DFT calculation can refine the prediction by accounting for the influence of the chemical environment on the electronic transitions. faccts.de

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT.

Predicted λmax (nm) Oscillator Strength (f) Major Electronic Transition
~195> 0.1n → σ
~220< 0.01n → π

Note: These values are illustrative. The exact λmax and nature of the transitions depend on the computational method and solvent model employed.

Biological Activity and Mechanistic Elucidation of N Alkynylmorpholine Scaffolds in Vitro and Molecular Level

Structure-Activity Relationship (SAR) Studies on N-Alkynylmorpholine Derivatives

The biological activity of morpholine-containing compounds is significantly influenced by the nature of the substituents attached to the morpholine (B109124) nitrogen. In the case of N-alkynylmorpholine derivatives, the alkynyl group serves as a key structural feature, providing a rigid linker and potential interaction points within biological targets.

SAR studies on broader classes of morpholine derivatives have provided insights that can be extrapolated to the N-alkynyl scaffold. For instance, in the context of anticancer activity, the substitution pattern on aromatic rings linked to the morpholine moiety plays a crucial role. Electron-withdrawing groups, such as halogens, on a phenyl ring attached to the morpholine structure can enhance cytotoxic activity against certain cancer cell lines. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can sometimes decrease activity. The length and nature of the linker between the morpholine ring and other pharmacophoric elements are also critical determinants of activity.

In the realm of antibacterial agents, SAR studies have shown that the presence of the morpholine moiety can contribute to improved activity compared to other substituents like diethylamine. researchgate.net For quinoline-based antibacterial agents, the position and type of substituent on the quinoline (B57606) ring, in conjunction with the morpholine group, dictate the potency and spectrum of activity. While specific SAR studies focusing exclusively on a wide range of N-alkynylmorpholine derivatives are not extensively detailed in the available literature, the principles derived from related morpholine-containing structures suggest that modulation of the alkynyl chain length and the terminal substituents on the alkyne could significantly impact biological efficacy.

In Vitro Biological Evaluations against Specific Targets and Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. researchgate.net This makes PI3K an attractive target for anticancer drug development. Several morpholine-containing derivatives have been investigated as PI3K inhibitors. The morpholine ring in these inhibitors often serves as a key structural element that interacts with the hinge region of the kinase domain.

For example, studies on thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a morpholine moiety have demonstrated significant PI3K inhibitory activity. researchgate.net The substitution pattern on the core heterocyclic structure and the nature of the group attached to the morpholine nitrogen are critical for potency and selectivity against different PI3K isoforms (α, β, γ, δ). While direct studies on 4-(But-3-YN-1-YL)morpholine as a PI3K inhibitor are not specified, the general importance of the morpholine scaffold in PI3K inhibition suggests that N-alkynylmorpholine derivatives could be promising candidates for targeting this enzyme. The alkynyl group could be explored for its potential to form specific interactions within the ATP-binding pocket of the enzyme.

Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes, particularly in asthma and allergic rhinitis, by acting on CysLT receptors. wikipedia.org There are two main subtypes, CysLT1 and CysLT2. While antagonists for the CysLT1 receptor, such as montelukast (B128269) and zafirlukast, are well-established, the development of selective CysLT2 receptor antagonists has been more challenging. wikipedia.orgnih.gov These receptors are implicated in cardiovascular functions and vascular permeability. nih.gov

The pharmacophore for CysLT1 receptor antagonists often includes an ionizable group and a hydrophobic backbone. wikipedia.org Currently, there is a lack of specific research in the public domain detailing the activity of this compound or other N-alkynylmorpholine derivatives as antagonists for the Cysteinyl Leukotriene Receptor 2. Further research would be required to determine if the N-alkynylmorpholine scaffold possesses the necessary structural features to interact with and antagonize the CysLT2 receptor.

In Vitro Cellular Activity in Disease Models

N-alkynylmorpholine derivatives belong to a broader class of morpholine-containing compounds that have shown significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing varied efficacy depending on the specific chemical structure and the cancer cell type.

For instance, a series of 5-alkynyltetrandrine derivatives, which feature an alkynyl functional group, demonstrated notable cytotoxicity against the human lung adenocarcinoma A549 cell line. nih.gov One of the most potent compounds in this series induced apoptosis, suggesting a mechanism involving the intrinsic mitochondrial pathway. nih.gov Similarly, morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and other cancer cell lines. nih.govrsc.org Certain derivatives displayed significant activity, with IC50 values in the low micromolar range, and were found to induce apoptosis and cell cycle arrest. nih.govrsc.org

The tables below summarize the in vitro anticancer activity of some morpholine and alkynyl-containing derivatives against various cancer cell lines.

Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives
CompoundA-549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29
Anticancer Activity of 5-Alkynyltetrandrine Derivatives on A549 Cells
CompoundIC50 (µM)
Tetrandrine>10
Compound 72.94

The search for new antibacterial agents is critical to combat the rise of drug-resistant bacteria. Morpholine derivatives have been explored for their potential antibacterial properties. For example, N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have shown strong antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, which are Gram-positive bacteria. nih.gov

Furthermore, quinoline derivatives have been a focus for the development of new treatments for tuberculosis. The incorporation of a camphor (B46023) nucleus coupled to a quinoline derivative has resulted in compounds with significant activity against sensitive and resistant strains of Mycobacterium tuberculosis. eurekaselect.com One such derivative, compound 3e, exhibited a minimal inhibitory concentration (MIC) of 9.5 μM, comparable to the first-line drug ethambutol. eurekaselect.com Other studies on 8-hydroxyquinoline (B1678124) derivatives have also identified compounds with potent activity against M. tuberculosis and various Gram-positive bacteria. nih.govresearchgate.net

The table below presents the antibacterial activity of selected quinoline derivatives against Mycobacterium tuberculosis.

Antibacterial Activity of Quinoline Derivatives against M. tuberculosis
CompoundMIC (µM)
Compound 3e (Camphor-Quinoline)9.5
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)0.1

These findings underscore the potential of developing N-alkynylmorpholine scaffolds as novel antibacterial agents, leveraging the established activity of the morpholine and quinoline cores against clinically relevant pathogenic bacteria.

Anti-inflammatory Properties (General Morpholine Context)

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its significant contribution to the anti-inflammatory activity of various compounds. nih.gove3s-conferences.orgresearchgate.netnih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of N-substituted morpholine derivatives has demonstrated considerable potential in mitigating inflammatory responses. researchgate.net The inherent physicochemical properties of the morpholine ring, such as its ability to form hydrogen bonds and its favorable metabolic profile, make it a valuable component in the design of novel anti-inflammatory agents. researchgate.net

Research has shown that the incorporation of a morpholine moiety can enhance the anti-inflammatory efficacy of known drug molecules. For instance, the introduction of a morpholine Mannich base to certain chalcone-like compounds has been reported to significantly increase their anti-inflammatory activity. This enhancement is attributed to the favorable interactions of the morpholine ring with biological targets involved in the inflammatory cascade.

Furthermore, synthetic derivatives incorporating the morpholine nucleus have been evaluated for their ability to inhibit key inflammatory mediators. A notable example includes a series of novel monocyclic β-lactam derivatives bearing a morpholine ring, which were found to be potent inhibitors of human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov The anti-inflammatory ratios of these compounds were found to be superior to that of the reference drug, dexamethasone. nih.gov

Another study focused on morpholinopyrimidine derivatives, which were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells. The inhibition of NO production is a crucial target in the development of anti-inflammatory therapies. These findings underscore the importance of the morpholine scaffold in the development of new anti-inflammatory drug candidates.

The anti-inflammatory potential of various morpholine derivatives is summarized in the interactive table below, showcasing their reported activities and the biological targets they modulate.

Compound ClassSpecific Derivative ExampleTarget/MechanismObserved Effect
Morpholine-capped β-lactamsCompound 6fiNOS inhibitionAnti-inflammatory ratio of 99 (compared to 32 for dexamethasone) nih.gov
MorpholinopyrimidinesV4 and V8Inhibition of NO productionSignificant reduction of nitric oxide in LPS-stimulated macrophages
Morpholine-substituted TetrahydroquinolinesCompound 10emTOR inhibitionPotent and selective cytotoxicity against various cancer cell lines, suggesting potential in inflammation-related cancers. mdpi.com
Morpholine-based Thiazoles4-para-bromophenyl derivativeCarbonic Anhydrase-II inhibitionGood potency with an IC50 of 23.80 μM nih.gov

Antiviral Properties (General Morpholine Context)

The antiviral potential of morpholine-containing compounds has been explored against a range of viruses. For instance, certain quinoxaline (B1680401) derivatives, which can be functionalized with morpholine, have shown promising antiviral properties. nih.gov These compounds are being investigated for their therapeutic potential against various viral infections. nih.gov The structural versatility of the morpholine ring allows for its incorporation into diverse molecular scaffolds, leading to the development of compounds with a wide array of biological activities, including antiviral effects. e3s-conferences.orgmdpi.com

Furthermore, the development of N-heterocycles as antiviral agents is a significant area of research, and morpholine, as a prominent N-heterocycle, is featured in many such investigations. mdpi.com These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome. mdpi.com The exploration of morpholine derivatives continues to be a promising avenue in the search for new and effective antiviral therapies.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational Prediction of Binding Modes and Affinities

While specific molecular docking studies for this compound are not extensively reported, computational analyses of other morpholine-containing compounds provide valuable insights into their potential binding modes and affinities with various biological targets. Molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. gyanvihar.org

In the context of anti-inflammatory activity, molecular docking studies have been performed on morpholine-capped β-lactam derivatives with human inducible nitric oxide synthase (iNOS). nih.gov These studies revealed a good correlation between the experimentally observed anti-inflammatory activity and the calculated binding affinity to the iNOS active site. nih.gov The docking simulations indicated that the morpholine moiety plays a crucial role in anchoring the ligand within the binding pocket through various non-covalent interactions.

Similarly, for antiviral applications, in-silico molecular docking studies of novel morpholine derivatives have been conducted against potential SARS-CoV-2 inhibitors. gyanvihar.org These computational models help in identifying hypothetical binding motifs and predicting the binding energy of the compounds with their target proteins. gyanvihar.org For example, docking studies against the main protease of COVID-19 (PDB code: 5R82) have shown that certain morpholine derivatives can achieve significant docking scores, indicating a strong potential for binding and inhibition. gyanvihar.org The binding energies for some active compounds ranged from -20.55 to -74.55 kcal/mol. gyanvihar.org

The table below presents a summary of molecular docking results for various morpholine derivatives against different protein targets.

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Morpholine-capped β-lactamsHuman iNOSNot SpecifiedGood correlation with experimental activity nih.gov
Novel Morpholine DerivativesCOVID-19 Main Protease5R82-20.55 to -74.55 gyanvihar.org
Morpholine-Benzimidazole-OxadiazolesVEGFR-2Not SpecifiedEffective interaction and stability acs.org
Morpholine-substituted TetrahydroquinolinesmTOR4JT6Strong binding interaction and stability mdpi.com

Identification of Key Interactions within Active Sites

The analysis of ligand-protein interactions at the molecular level is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For morpholine derivatives, computational studies have helped to identify the key amino acid residues and the types of interactions that govern their binding to the active sites of their respective targets.

In the case of morpholine-capped β-lactams targeting iNOS, docking simulations have highlighted the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the enzyme's active site. The morpholine ring, with its oxygen and nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to the stability of the ligand-protein complex.

For morpholine derivatives evaluated as potential SARS-CoV-2 inhibitors, the docking analysis revealed specific interactions with the amino acid residues of the main protease. These interactions often involve the morpholine nitrogen and oxygen atoms forming hydrogen bonds with the protein backbone or side chains, while the rest of the molecule engages in hydrophobic and other non-covalent interactions. These key interactions are critical for the inhibitory activity of the compounds.

Computational studies on morpholine-benzimidazole-oxadiazole derivatives targeting VEGFR-2 have also confirmed that these compounds effectively interact with the active site and exhibit stability. acs.org The structural analysis from these studies can guide the synthesis of new derivatives with improved binding affinities and biological activities.

Future Research Directions and Unexplored Avenues in 4 but 3 Yn 1 Yl Morpholine Research

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-(but-3-yn-1-yl)morpholine and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.net Current synthetic routes can be energy-intensive and may produce significant by-products. researchgate.net Future research should focus on developing novel, efficient, and environmentally benign synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including morpholine (B109124) derivatives. rsc.org For instance, microwave-assisted synthesis of triazole derivatives has been completed in as little as 10-25 minutes with up to 97% yield, compared to conventional methods that take significantly longer and produce lower yields. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Investigating the synthesis of this compound in a flow system could lead to a more sustainable and cost-effective production process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Exploring enzymatic routes to construct the morpholine ring or to introduce the butynyl side chain could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Ruthenium-Catalyzed Alkyne Cyclotrimerization: This method has been explored for the synthesis of isoindolinones and could be adapted for creating more complex structures from alkyne-containing morpholines. ucl.ac.uk

Interactive Table: Comparison of Synthetic Methodologies
Methodology Potential Advantages
Microwave-Assisted Synthesis Reduced reaction times, increased yields, greener reaction conditions. rsc.org
Flow Chemistry Precise reaction control, enhanced safety, scalability.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.
Ruthenium-Catalyzed Alkyne Cyclotrimerization Potential for creating complex heterocyclic scaffolds. ucl.ac.uk

Chemoinformatics and Library Design for Targeted Applications

The structural features of this compound make it an ideal scaffold for the creation of diverse chemical libraries for drug discovery and other applications. researchgate.net Chemoinformatics can play a pivotal role in designing these libraries and predicting their properties. rjsocmed.com

Future research in this area should involve:

Virtual Screening: Utilizing computational models to screen large libraries of virtual compounds derived from this compound against specific biological targets. This can help prioritize the synthesis of compounds with the highest probability of being active.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing models that correlate the structural features of this compound derivatives with their biological activity. These models can guide the design of more potent and selective compounds. researchgate.net

Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that generate a wide range of structurally diverse molecules from a common starting material. frontiersin.org The alkyne group in this compound is particularly amenable to "click chemistry" reactions, which can be used to rapidly generate large and diverse compound libraries. vulcanchem.com

Advanced Spectroscopic and Structural Biology Approaches

A deeper understanding of the structure and function of this compound and its derivatives at the molecular level is crucial for their rational design and application. Advanced spectroscopic and structural biology techniques will be instrumental in this endeavor. elsevier.com

Future research directions include:

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques can provide detailed information about the three-dimensional structure and dynamics of this compound derivatives in solution. elsevier.com

X-ray Crystallography: Determining the crystal structures of these compounds, both alone and in complex with their biological targets, can provide invaluable insights into their mode of action.

Mass Spectrometry: Techniques like tandem mass spectrometry can be used to characterize the metabolites of this compound and to study its interactions with proteins. elsevier.com

Computational Modeling: Molecular dynamics simulations can be used to study the conformational flexibility of these molecules and their binding to target proteins, complementing experimental data. mdpi.com

Hybrid Experimental-Computational Research Paradigms

The synergy between experimental and computational approaches is becoming increasingly important in chemical research. acs.org A hybrid approach can accelerate the discovery and optimization of new applications for this compound.

This integrated paradigm could involve:

Iterative Design-Synthesis-Testing Cycles: Computational models can be used to design new derivatives, which are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, creating a feedback loop that drives the optimization process.

Mechanism Elucidation: Combining spectroscopic data with computational calculations can help to elucidate the mechanisms of reactions involving this compound, as well as its mechanism of action in biological systems. acs.org For example, computational studies have been used to investigate the toxicity of coumarin (B35378) derivatives. researchgate.net

Exploration of New Biological Targets and Therapeutic Modalities

The morpholine ring is a well-established pharmacophore found in numerous approved drugs, known to impart favorable pharmacokinetic properties. nih.govrjptonline.org The presence of the reactive alkyne group in this compound opens up possibilities for developing novel therapeutic agents.

Future research should focus on:

Anticancer Agents: Morpholine derivatives have shown promise as anticancer agents. nih.govmdpi.com The butynyl group can be used as a handle for attaching these molecules to tumor-targeting moieties or for developing covalent inhibitors of cancer-related enzymes.

Antimicrobial Agents: Derivatives of this compound have demonstrated antibacterial and antifungal activity. ijmrhs.com Further exploration of this scaffold could lead to new antibiotics to combat drug-resistant pathogens.

Neuroprotective Agents: The morpholine scaffold has been incorporated into molecules targeting neurological disorders. researchgate.net The unique properties of this compound could be harnessed to develop new treatments for conditions like Alzheimer's or Parkinson's disease.

PROTACs (Proteolysis-Targeting Chimeras): The alkyne functionality can be utilized to link a morpholine-containing ligand to an E3 ligase-recruiting element, creating PROTACs that can induce the degradation of specific disease-causing proteins. liverpool.ac.uk

Interactive Table: Potential Therapeutic Applications
Therapeutic Area Rationale
Oncology Morpholine is a known pharmacophore in anticancer drugs; the alkyne allows for targeted delivery and covalent inhibition. nih.govmdpi.com
Infectious Diseases Demonstrated antibacterial and antifungal activity of similar compounds. ijmrhs.com
Neurology The morpholine scaffold is present in compounds targeting neurological disorders. researchgate.net
PROTACs The alkyne group serves as a versatile linker for constructing these targeted protein degraders. liverpool.ac.uk

Application in Materials Science and Nanotechnology

The unique chemical properties of this compound also make it an attractive building block for the development of advanced materials and nanotechnologies. nih.gov

Unexplored avenues in this domain include:

Polymer Synthesis: The terminal alkyne can participate in polymerization reactions, leading to the creation of novel polymers with tailored properties. These materials could find applications in areas such as drug delivery, coatings, and electronics.

Surface Functionalization: this compound can be used to modify the surfaces of materials, imparting new functionalities. For example, it could be used to create surfaces that are resistant to biofouling or that can selectively bind to specific molecules.

Nanoparticle Synthesis and Functionalization: The compound can be used as a capping agent or a functionalizing ligand in the synthesis of nanoparticles. acs.org This could lead to the development of new nanomaterials for applications in catalysis, sensing, and medical imaging. nano.goviberdrola.com For instance, carbon nanotubes have shown potential in various nanotechnological applications due to their strength and flexibility. nih.gov

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4-(But-3-YN-1-YL)morpholine

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